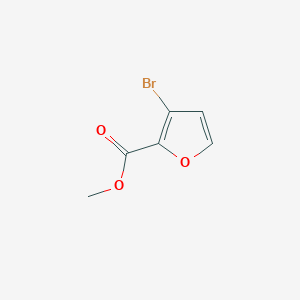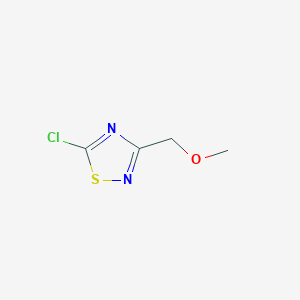
5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole
Overview
Description
5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
The synthesis of 5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole is not well-documented in the literature. However, related compounds have been synthesized through various methods23.Molecular Structure Analysis
The molecular structure of 5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole is not readily available. However, the structure can be inferred from its name. It likely contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. One of the carbon atoms is likely bonded to a methoxymethyl group (-CH2OCH3) and a chlorine atom45.Chemical Reactions Analysis
The specific chemical reactions involving 5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole are not well-documented. However, compounds containing thiadiazole rings are known to participate in various chemical reactionsScientific Research Applications
1. UV Laser-Induced Phototransformations
- Application Summary: This study investigated the conformational changes of a similar compound, 5-chloro-3-nitro-2-hydroxyacetophenone, using experimental and theoretical methods .
- Methods of Application: Phototransformations of the compound were induced in low-temperature argon matrices by using UV radiation, which was followed by FT-IR measurements .
- Results: Two types of changes within the molecule were detected: rotations of the hydroxyl and acetyl groups. A new conformer without an intramolecular hydrogen bond was generated upon irradiation with λ = 330 nm, whereas the reverse reaction was observed at 415 nm .
2. Biological Potential of Indole Derivatives
- Application Summary: Indole derivatives, including a compound similar to the one you mentioned, have been found to possess various biological activities .
- Methods of Application: The specific methods of application vary depending on the biological activity being studied. For example, in antiviral studies, specific derivatives were prepared and tested against a range of RNA and DNA viruses .
- Results: The antitubercular result showed that chlorine derivatives were most active. Compound 5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide (149) (MIC = 0.2 μg/mL) possessed potent growth inhibitory effect against H 37 Rv Mycobacterium tuberculosis .
3. Biological Potential of Indole Derivatives
- Application Summary: Indole derivatives, including a compound similar to the one you mentioned, have been found to possess various biological activities .
- Methods of Application: The specific methods of application vary depending on the biological activity being studied. For example, in antiviral studies, specific derivatives were prepared and tested against a range of RNA and DNA viruses .
- Results: The antitubercular result showed that chlorine derivatives were most active. Compound 5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide (149) (MIC = 0.2 μg/mL) possessed potent growth inhibitory effect against H 37 Rv Mycobacterium tuberculosis .
4. Synthesis of Indole Derivatives
- Application Summary: Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
- Methods of Application: The synthesis of indole derivatives involves various chemical reactions, including the zinc-catalyzed indolization reaction .
- Results: The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
5. Antiviral Activity of Indole Derivatives
- Application Summary: Indole derivatives have been found to possess various biological activities, including antiviral properties .
- Methods of Application: Specific derivatives were prepared and tested against a broad range of RNA and DNA viruses .
- Results: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
6. Synthesis of Selected Alkaloids
- Application Summary: Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .
- Methods of Application: The synthesis of indole derivatives involves various chemical reactions, including the zinc-catalyzed indolization reaction .
- Results: The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
properties
IUPAC Name |
5-chloro-3-(methoxymethyl)-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2OS/c1-8-2-3-6-4(5)9-7-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIYXXRAXAJXAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole | |
CAS RN |
173053-02-6 | |
| Record name | 5-chloro-3-(methoxymethyl)-1,2,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1422689.png)
![1-[(1-Methylethyl)amino]-3-[4-[(2-hydroxyethoxy)methyl]phenoxy]-2-propanol](/img/structure/B1422690.png)
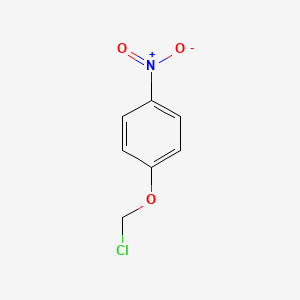
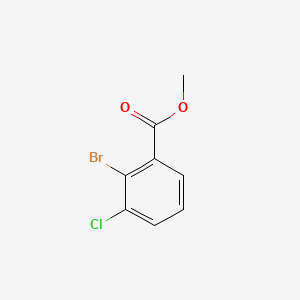
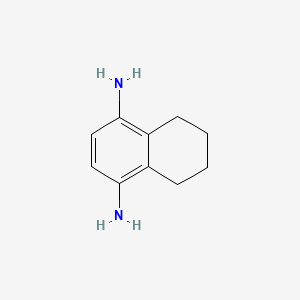
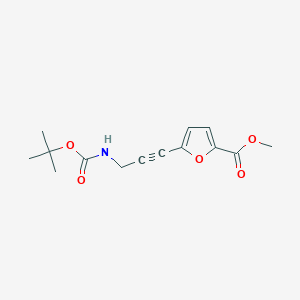
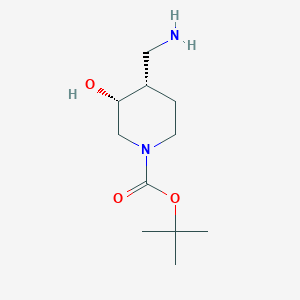
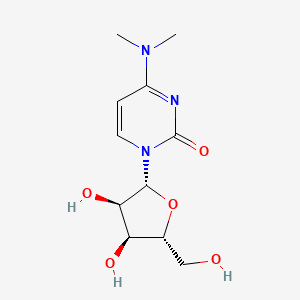
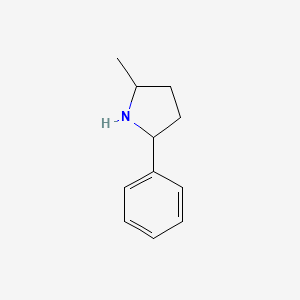
![2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid](/img/structure/B1422702.png)
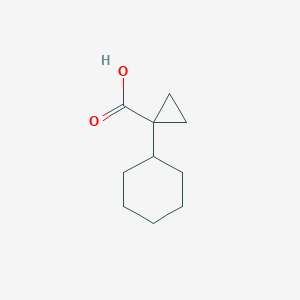
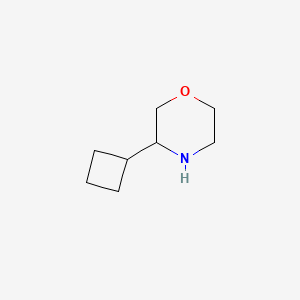
![Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1422709.png)
